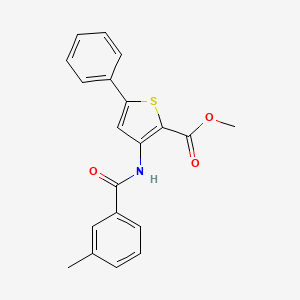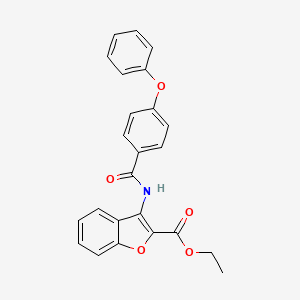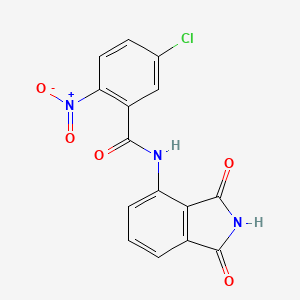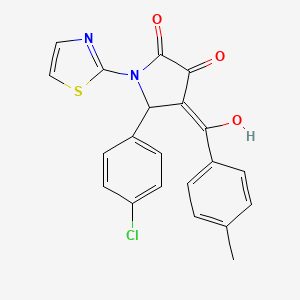![molecular formula C11H13N3S B6524330 4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione CAS No. 440332-67-2](/img/structure/B6524330.png)
4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione, also known as 4-PADQT, is a heterocyclic compound that belongs to the quinazoline family. It is a colorless, crystalline solid that has a molecular weight of 230.31 g/mol and a melting point of 95-96°C. 4-PADQT is a highly polar compound, with a logP value of -2.51. It has a variety of applications in both scientific research and medicinal chemistry.
作用機序
The mechanism of action of 4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione is not well understood. However, it is believed that the compound acts as an inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an important enzyme involved in the metabolism of folic acid, and inhibition of this enzyme can lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
Inhibition of DHFR by 4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione has been shown to lead to a variety of biochemical and physiological effects. In particular, the compound has been shown to reduce the levels of folic acid in the body, leading to a decrease in the synthesis of DNA and RNA. This can lead to a variety of cellular and metabolic changes, including changes in cell proliferation and apoptosis. In addition, 4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione has been shown to inhibit the enzyme thymidylate synthase, leading to a decrease in the production of thymidine, an essential component of DNA.
実験室実験の利点と制限
4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione has a variety of advantages and limitations for use in laboratory experiments. On the one hand, the compound is relatively inexpensive, and it is relatively easy to synthesize. On the other hand, the compound is highly polar, and it can be difficult to work with in aqueous solutions. In addition, the compound has a relatively low solubility in organic solvents, which can limit its use in certain experiments.
将来の方向性
There are a variety of potential future directions for 4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione research. One potential area of research is the development of new synthetic methods for the synthesis of the compound. In addition, further research could be conducted on the biochemical and physiological effects of 4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione, including its effects on cell proliferation and apoptosis. Finally, research could be conducted on the potential applications of 4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione in medicinal chemistry, such as its use as an inhibitor of DHFR and thymidylate synthase.
合成法
4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione can be synthesized through a multi-step process. The synthesis begins with the reaction of 4-amino-3-chloropyridine and 2-chloroquinazoline-4-carboxylic acid. This reaction produces the intermediate compound 4-amino-2-chloro-1,2-dihydroquinazoline-4-carboxylic acid. The intermediate is then reacted with sodium hydroxide in acetonitrile to form the desired compound 4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione.
科学的研究の応用
4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione has a variety of applications in scientific research. It has been used as a reagent in the synthesis of a variety of heterocyclic compounds, such as 4-amino-1,2-dihydroquinazoline-2-thione and 4-amino-1,2-dihydroquinazoline-2-thione-4-carboxylic acid. It has also been used in the synthesis of a variety of substituted quinazolin-4-ones, which have potential applications in medicinal chemistry.
特性
IUPAC Name |
4-(propan-2-ylamino)-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-7(2)12-10-8-5-3-4-6-9(8)13-11(15)14-10/h3-7H,1-2H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTKTSJMSYQXFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=S)NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(isopropylamino)quinazoline-2(1H)-thione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2-chlorophenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6524276.png)

![1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-phenoxypropan-1-one](/img/structure/B6524291.png)

![3-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6524308.png)

![10-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-11-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B6524313.png)


![4-{[2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B6524322.png)
![6-(3,4-dimethoxyphenyl)-2-[(2,5-dimethylphenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524332.png)
